molecular formula C21H24N2O6 B263132 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No. B263132
M. Wt: 400.4 g/mol
InChI Key: SGYSRIWAHKHCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is not fully understood, but it is believed to act through the modulation of various cellular pathways. It has been shown to inhibit the activity of certain enzymes and receptors, including COX-2 and PPARγ, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide for lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide. One potential area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a drug delivery agent, as it has been shown to have good bioavailability and can be easily modified to target specific tissues or cells. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for various fields of scientific research. Its high purity, stability, and potential therapeutic applications make it an attractive target for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves the reaction of 2,3,4-trimethoxybenzaldehyde and 5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-amine in the presence of acetic anhydride and pyridine. The resulting product is then treated with benzoyl chloride to obtain the final compound. This method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

2,3,4-trimethoxy-N-(5,7,8-trimethyl-3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C21H24N2O6/c1-10-11(2)18-17(22-15(24)9-29-18)12(3)16(10)23-21(25)13-7-8-14(26-4)20(28-6)19(13)27-5/h7-8H,9H2,1-6H3,(H,22,24)(H,23,25)

InChI Key

SGYSRIWAHKHCQM-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C(=C1NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C)NC(=O)CO2)C

Canonical SMILES

CC1=C(C2=C(C(=C1NC(=O)C3=C(C(=C(C=C3)OC)OC)OC)C)NC(=O)CO2)C

Origin of Product

United States

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